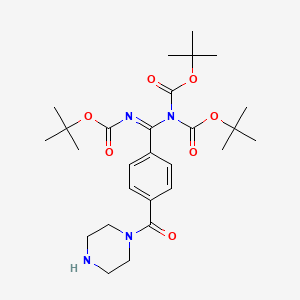
2-Chloro-4-(3-nitrophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-nitrophenoxy)pyrimidine is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of small molecule anticancer drugs . Its unique structure, which includes a pyrimidine ring substituted with a chloro group and a nitrophenoxy group, makes it a valuable building block in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(3-nitrophenoxy)pyrimidine typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method starts with 2,4,6-trichloropyrimidine, which undergoes nucleophilic substitution with 3-nitrophenol to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction . The overall yield of this synthetic route can be optimized to achieve higher efficiency .
Analyse Chemischer Reaktionen
2-Chloro-4-(3-nitrophenoxy)pyrimidine is known to undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the presence of the chloro group, which can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The nitrophenoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-nitrophenoxy)pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of small molecule anticancer drugs. Its derivatives have shown potential in inhibiting various cancer cell lines.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-nitrophenoxy)pyrimidine and its derivatives involves the inhibition of specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation . The compound interacts with these targets through various pathways, leading to the suppression of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(3-nitrophenoxy)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: This compound also serves as an intermediate in anticancer drug synthesis but includes a thiophen-2-yl group, which may confer different biological activities.
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine: This compound has two chloro groups and is used in similar applications but may have different reactivity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C10H6ClN3O3 |
|---|---|
Molekulargewicht |
251.62 g/mol |
IUPAC-Name |
2-chloro-4-(3-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-5-4-9(13-10)17-8-3-1-2-7(6-8)14(15)16/h1-6H |
InChI-Schlüssel |
MNQTUCOUBHCMEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


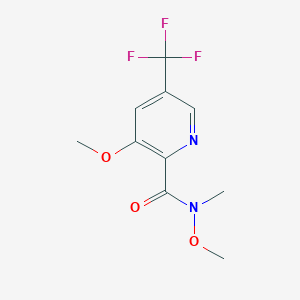


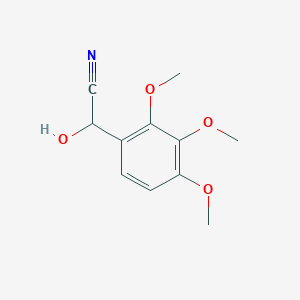
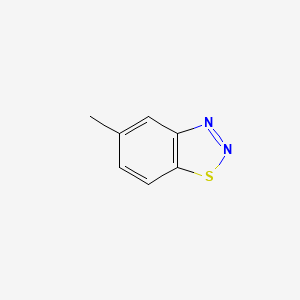

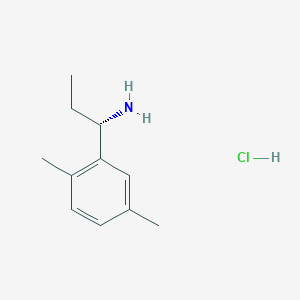
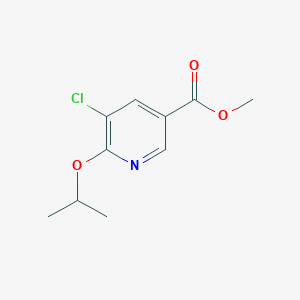
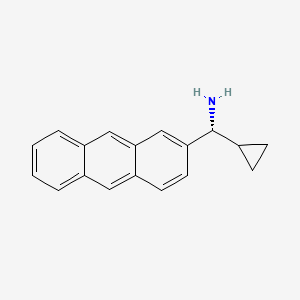
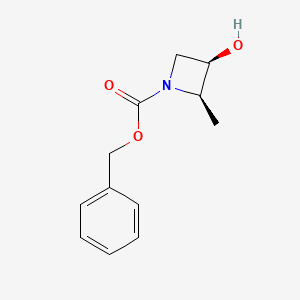
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
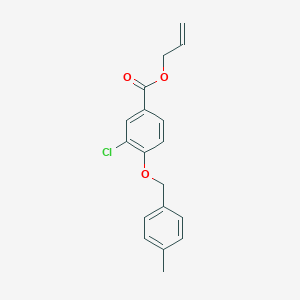
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)
